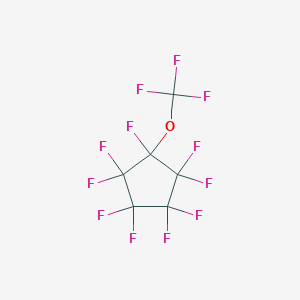

Nonafluoro(trifluoromethoxy)cyclopentane

Description

Nonafluoro(trifluoromethoxy)cyclopentane is a highly fluorinated cyclopentane derivative with the molecular formula C₆F₁₂O, consisting of a perfluorinated cyclopentane ring (five carbons, nine fluorines) and a trifluoromethoxy (-OCF₃) substituent. This compound belongs to the perfluorinated compound (PFC) family, known for their chemical inertness, thermal stability, and low flammability.

Key inferred characteristics:

Properties

CAS No. |

788-40-9 |

|---|---|

Molecular Formula |

C6F12O |

Molecular Weight |

316.04 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethoxy)cyclopentane |

InChI |

InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,14)5(15,3(1,11)12)19-6(16,17)18 |

InChI Key |

OALQPCQBLVEAHW-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(OC(F)(F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Nonafluoro(trifluoromethoxy)cyclopentane with structurally similar fluorinated cyclopentanes and natural cyclopentane:

Key Observations :

- Fluorination Impact: Fluorinated derivatives exhibit superior thermal stability and non-flammability compared to natural cyclopentane, which is highly flammable .

- Substituent Effects : The trifluoromethoxy group (-OCF₃) in the target compound may increase polarity and solubility in polar solvents compared to the trifluoromethyl (-CF₃) analog .

Research Findings on Fluorinated Cyclopentanes

Synthesis Challenges: Fluorinated cyclopentanes often require complex multi-step syntheses, as seen in methods for tetrachloromonospirocyclotriphosphazenes () and perfluorinated sulfonamides ().

Thermodynamic Stability: The high vaporization enthalpy (ΔvapH° = 30.68 kJ/mol) of Nonafluoro(trifluoromethyl)cyclopentane suggests strong intermolecular forces, a trait likely shared by the trifluoromethoxy analog .

Industrial Relevance: Fluorinated cyclopentanes are components in ternary/quaternary mixtures (e.g., with trans-1,2-DCE and methanol) for specialized industrial applications .

Q & A

Q. What are the key physical and chemical properties of nonafluoro(trifluoromethoxy)cyclopentane, and how do experimental measurements reconcile discrepancies in reported values?

Methodological Answer: The compound’s critical properties include:

| Property | Value () | Value () |

|---|---|---|

| Molecular Formula | C₆F₁₂ | C₆F₁₂ |

| Boiling Point | 48°C | 34.8 ± 40.0°C at 760 mmHg |

| Density | 1.72 g/cm³ | 1.7 ± 0.1 g/cm³ |

| Refractive Index | 1.267 | Not reported |

Discrepancies in boiling points (e.g., 48°C vs. 34.8°C) may arise from measurement conditions (e.g., purity, instrumentation) or typographical errors in literature. Researchers should validate these values using calibrated equipment (e.g., differential scanning calorimetry for boiling points) and cross-reference multiple sources .

Q. What synthetic methodologies are recommended for preparing this compound, and what purification techniques ensure high yield?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous fluorinated cyclopentanes (e.g., perfluoromethylcyclopentane) suggest:

- Fluorination routes : Use of halogen-exchange reactions with fluorine donors (e.g., KF/AgF catalysts under inert atmospheres).

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) or fractional distillation under reduced pressure to isolate high-purity fractions .

Post-synthesis, validate purity via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (¹⁹F NMR) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert gas-purged containers away from ignition sources (per GHS code P210 in ).

- Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the compound’s reactivity for applications in advanced material science (e.g., fluoropolymer synthesis)?

Methodological Answer: The trifluoromethoxy group’s electron-withdrawing effects ( ) can enhance thermal stability in polymers. Methodological steps include:

- Copolymerization : Radical-initiated polymerization with ethylene or tetrafluoroethylene under high-pressure conditions.

- Characterization : Use Fourier-transform infrared spectroscopy (FTIR) to track functional groups and thermogravimetric analysis (TGA) to assess thermal stability .

Challenges include balancing reactivity with steric hindrance from the cyclopentane ring.

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₆F₁₂) with <1 ppm error (as in ).

- X-ray Crystallography : Resolve stereochemistry and bond angles for crystalline derivatives.

- Multinuclear NMR : ¹⁹F NMR detects fluorine environments, while ¹³C NMR identifies carbon backbone connectivity .

Q. How does this compound interact in environmental systems, and what regulatory frameworks govern its use?

Methodological Answer:

- Environmental Persistence : Assess via OECD 301B biodegradability tests and measure bioaccumulation potential using log Kow values (estimated XLogP3 ~7.9, similar to ).

- Regulatory Compliance : Align with EPA’s Per- and Polyfluoroalkyl Substances (PFAS) guidelines () and EU REACH restrictions.

- Toxicity Screening : Use in vitro assays (e.g., mitochondrial toxicity in mammalian cell lines) to evaluate ecotoxicological risks .

Q. What role can computational modeling play in predicting the compound’s physicochemical behavior?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict diffusion coefficients in solvents (e.g., cyclohexane) using software like GROMACS.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map reactive sites for electrophilic substitution.

- QSAR Models : Correlate structural descriptors (e.g., topological polar surface area, 9.2 Ų in ) with solubility or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.